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Compound of Interest

Compound Name: 2-Methylbiphenyl

Cat. No.: B165360

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
phenyltoluene (also known as 2-methylbiphenyl). The information presented herein is
essential for the identification, characterization, and quality control of this compound in
research and development settings. This document includes tabulated summaries of Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed
experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for 2-phenyltoluene,
presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-
phenyltoluene. The proton (*H) and carbon-13 (33C) NMR spectra provide detailed information
about the chemical environment of each atom.

Table 1: *H NMR Spectroscopic Data for 2-Phenyltoluene
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic Protons (Ar-
7.50-7.20 Multiplet 9H
H)
2.25 Singlet 3H Methyl Protons (-CHs)

Table 2: 13C NMR Spectroscopic Data for 2-Phenyltoluene

Chemical Shift (8) ppm

Assighment

142.1 Quaternary Aromatic Carbon
141.8 Quaternary Aromatic Carbon
135.3 Quaternary Aromatic Carbon
130.3 Aromatic CH

129.5 Aromatic CH

128.0 Aromatic CH

127.2 Aromatic CH

126.7 Aromatic CH

125.8 Aromatic CH

20.5 Methyl Carbon (-CH3)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The IR spectrum of 2-phenyltoluene is characterized by

absorptions corresponding to aromatic C-H and C=C bonds, as well as aliphatic C-H bonds of

the methyl group.

Table 3: Key Infrared (IR) Absorption Bands for 2-phenyltoluene
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Wavenumber (cm~?) Intensity Assignment
3100 - 3000 Medium Aromatic C-H Stretch
) Aliphatic C-H Stretch (from -

2950 - 2850 Medium

CHs)
1600 - 1450 Strong Aromatic C=C Ring Stretch

Aromatic C-H Bend (ortho-
770 -730 Strong

disubstitution)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, aiding in its identification and structural elucidation. The electron ionization (El)
mass spectrum of 2-phenyltoluene shows a prominent molecular ion peak and characteristic

fragment ions.

Table 4: Mass Spectrometry Data for 2-Phenyltoluene

m/z Relative Intensity (%) Assignment

168 100 [M]* (Molecular lon)
167 ~80 [M-H]*

153 ~60 [M-CHs]*

152 ~50 [M-CHa]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 2-phenyltoluene is dissolved in 0.6-0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCIz) in a 5 mm NMR tube. Tetramethylsilane
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(TMS) is added as an internal standard (O ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for
data acquisition.

'H NMR Acquisition: Standard proton NMR spectra are acquired using a single-pulse
experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each unique carbon atom. A longer
relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are
typically required due to the low natural abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier
transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical
shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like 2-phenyltoluene, the simplest method is to

place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be
used by placing a drop of the sample directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded.
The sample is then scanned over the mid-IR range (typically 4000-400 cm~1). A sufficient
number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2-phenyltoluene is prepared in a volatile organic
solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
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e Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
electron ionization (EI) source is used.

e GC Separation: A small volume (e.g., 1 pL) of the sample solution is injected into the GC.
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column
(e.g., a non-polar DB-5 or similar). The column temperature is programmed to ramp up (e.g.,
from 50°C to 250°C) to separate the components of the sample based on their boiling points
and interactions with the stationary phase.

o MS Detection: As 2-phenyltoluene elutes from the GC column, it enters the MS ion source. It
is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass
analyzer (e.g., a quadrupole) and detected.

o Data Analysis: The mass spectrum corresponding to the GC peak of 2-phenyltoluene is
analyzed to identify the molecular ion and the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of an organic compound such as 2-phenyltoluene.
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General Spectroscopic Analysis Workflow for 2-Phenyltoluene
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Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b165360#2-phenyltoluene-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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